molecular formula C27H30N6O3 B2601977 8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione CAS No. 851940-70-0

8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

Cat. No.: B2601977
CAS No.: 851940-70-0
M. Wt: 486.576
InChI Key: BFLNGCVHSAEQMZ-UHFFFAOYSA-N
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Description

The compound “8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione” is a novel chemical structure. It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzylpiperazine moiety. High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of similar compounds have been created .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reductive amination, which is a common method for the synthesis of amines . The reaction involves the reduction of an imine or iminium ion, formed by the reaction of an amine and a carbonyl compound, to give an amine .

Mechanism of Action

While the exact mechanism of action of this compound is not clear, it is known that similar compounds have shown to activate the contractile activity of intestinal smooth muscles with reversible M2 cholinomimetic properties .

Future Directions

The future directions for research on this compound could involve further investigation into its potential therapeutic applications, given its observed biological activities . Additionally, more detailed studies on its safety profile and physical and chemical properties could be beneficial.

Properties

CAS No.

851940-70-0

Molecular Formula

C27H30N6O3

Molecular Weight

486.576

IUPAC Name

8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione

InChI

InChI=1S/C27H30N6O3/c1-29-25-24(26(35)30(2)27(29)36)33(18-22(34)21-11-7-4-8-12-21)23(28-25)19-32-15-13-31(14-16-32)17-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3

InChI Key

BFLNGCVHSAEQMZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)CC4=CC=CC=C4)CC(=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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